molecular formula C2H4Cl2O2 B7822913 2,2-Dichloro-1,1-ethanediol

2,2-Dichloro-1,1-ethanediol

Cat. No.: B7822913
M. Wt: 130.95 g/mol
InChI Key: RUUBIFVWPACNLY-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1-ethanediol: is an organic compound belonging to the class of chlorohydrins. It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a single carbon atom. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorination of Ethylene Glycol: One common method involves the chlorination of ethylene glycol in the presence of hydrochloric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

    Hydration of Dichloroacetaldehyde: Another method involves the hydration of dichloroacetaldehyde.

Industrial Production Methods: Industrial production of 2,2-Dichloro-1,1-ethanediol often involves the large-scale chlorination of ethylene glycol due to its cost-effectiveness and availability of raw materials. The process is optimized to minimize the formation of unwanted by-products and to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Dichloroacetic acid.

    Reduction: Ethylene glycol.

    Substitution: Glycolic acid.

Scientific Research Applications

Chemistry: 2,2-Dichloro-1,1-ethanediol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of chlorinated compounds on cellular processes. It serves as a model compound to investigate the mechanisms of toxicity and metabolic pathways of chlorohydrins .

Medicine: Although not directly used as a drug, this compound is employed in the synthesis of certain pharmaceuticals. Its derivatives have shown potential in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of resins, plastics, and other polymeric materials. It is also utilized in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,1-ethanediol involves its high reactivity due to the presence of both chlorine and hydroxyl groups. These functional groups allow it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

    Ethylene Glycol: Similar in structure but lacks chlorine atoms. It is less reactive compared to 2,2-Dichloro-1,1-ethanediol.

    Dichloroacetic Acid: Formed by the oxidation of this compound. It is more acidic and has different reactivity.

    Glycolic Acid: Formed by the substitution reaction of this compound.

Uniqueness: this compound is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its high reactivity makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2,2-dichloroethane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2O2/c3-1(4)2(5)6/h1-2,5-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUBIFVWPACNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936422
Record name 2,2-Dichloroethane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16086-14-9
Record name 2,2-Dichloro-1,1-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16086-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichloroethane-1,1-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016086149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloroethane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dichloroethane-1,1-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2-dichloro-1,1-ethanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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